4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol
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Overview
Description
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is a complex organic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-C]isoquinoline core substituted with benzyl, dimethoxy, and phenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-C]isoquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-C]isoquinoline ring system.
Introduction of benzyl and phenyl groups: Benzyl and phenyl groups are introduced through nucleophilic substitution reactions using suitable benzyl and phenyl halides.
Final functionalization: The phenol group is introduced in the final step through a hydroxylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Hydroxylation: Hydroxylation reactions can introduce hydroxyl groups into the aromatic rings, leading to the formation of polyhydroxylated derivatives.
Common reagents used in these reactions include halides, alcohols, acids, and bases, with reaction conditions varying based on the desired product.
Scientific Research Applications
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol can be compared with other similar compounds, such as:
1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinoline: This compound lacks the phenol group and has different chemical and biological properties.
1-Benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinoline: This compound has a similar structure but with different substitution patterns, leading to variations in its reactivity and biological activity.
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds have a different core structure but share some functional groups, making them useful for comparative studies in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-benzyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c1-36-27-18-24-25(19-28(27)37-2)30(21-13-15-23(35)16-14-21)32-31-29(24)26(17-20-9-5-3-6-10-20)33-34(31)22-11-7-4-8-12-22/h3-16,18-19,35H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMDYPGYPQUIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)O)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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